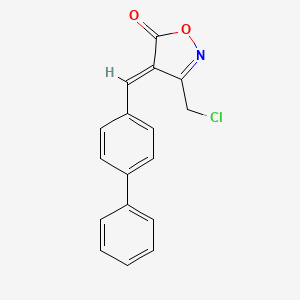

(4E)-4-(Biphenyl-4-ylmethylene)-3-(chloromethyl)-isoxazol-5(4H)-one

CAS No.: 1142199-37-8

Cat. No.: VC2298163

Molecular Formula: C17H12ClNO2

Molecular Weight: 297.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1142199-37-8 |

|---|---|

| Molecular Formula | C17H12ClNO2 |

| Molecular Weight | 297.7 g/mol |

| IUPAC Name | (4E)-3-(chloromethyl)-4-[(4-phenylphenyl)methylidene]-1,2-oxazol-5-one |

| Standard InChI | InChI=1S/C17H12ClNO2/c18-11-16-15(17(20)21-19-16)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-10H,11H2/b15-10+ |

| Standard InChI Key | PLPYHLURKPXZOF-XNTDXEJSSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/3\C(=NOC3=O)CCl |

| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=NOC3=O)CCl |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=NOC3=O)CCl |

Introduction

Structure and Chemical Properties

Molecular Identity and Composition

(4E)-4-(Biphenyl-4-ylmethylene)-3-(chloromethyl)-isoxazol-5(4H)-one is a synthetic organic compound characterized by its isoxazole core structure with specific functional group attachments. The compound's molecular formula is C17H12ClNO2, corresponding to a molecular weight of 297.7 g/mol. The IUPAC nomenclature identifies it as 3-(chloromethyl)-4-[(4-phenylphenyl)methylidene]-1,2-oxazol-5-one, which provides a systematic description of its structural arrangement. The compound features a rigid heterocyclic core with extended conjugation through the biphenyl moiety, contributing to its distinct chemical behavior and potential for interaction with biological systems.

The compound's structural identity is further confirmed through its standard InChI notation: InChI=1S/C17H12ClNO2/c18-11-16-15(17(20)21-19-16)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-10H,11H2. This standardized chemical identifier provides a precise digital representation of the molecule's connectivity and stereochemistry, facilitating its accurate identification in chemical databases and literature.

Structural Features and Conformational Analysis

The architecture of (4E)-4-(Biphenyl-4-ylmethylene)-3-(chloromethyl)-isoxazol-5(4H)-one incorporates several key structural elements that define its chemical properties. The central isoxazole ring contains three carbon atoms, one nitrogen atom, and one oxygen atom in a five-membered heterocyclic arrangement. This heterocyclic core serves as a scaffold for the attachment of three key substituents: the biphenyl-4-ylmethylene group, the chloromethyl moiety, and the carbonyl functionality.

The (4E) designation in the compound's name indicates the specific stereochemistry of the exocyclic double bond, with the biphenyl group positioned in the E (trans) configuration relative to the isoxazole ring. This geometric isomerism is an important determinant of the molecule's three-dimensional structure and consequently influences its biological activity and chemical reactivity profiles.

| Structural Component | Description | Significance |

|---|---|---|

| Isoxazole core | Five-membered heterocyclic ring containing N and O atoms | Provides structural rigidity and potential for hydrogen bonding |

| Biphenyl group | Two connected phenyl rings attached via a methylene bridge | Contributes to π-stacking interactions and lipophilicity |

| Chloromethyl moiety | Reactive functional group with electrophilic character | Enhances chemical reactivity and potential for derivatization |

| Carbonyl group | Polar C=O bond in the isoxazolone ring | Serves as hydrogen bond acceptor and increases polarity |

Synthesis Methodologies

Purification and Characterization

Following synthesis, purification of (4E)-4-(Biphenyl-4-ylmethylene)-3-(chloromethyl)isoxazol-5(4H)-one likely involves chromatographic techniques such as column chromatography, possibly using solvent systems like dichloromethane/petroleum ether mixtures, as indicated for similar compounds in the available search results . Characterization would typically include spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Chemical Reactivity and Transformations

Reactive Sites and Functional Group Chemistry

The chemical reactivity of (4E)-4-(Biphenyl-4-ylmethylene)-3-(chloromethyl)isoxazol-5(4H)-one is determined by its functional groups and their electronic properties. The compound contains several reactive sites that can participate in diverse chemical transformations:

-

The chloromethyl group serves as an electrophilic center, susceptible to nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols. This reactivity makes it valuable for chemical derivatization and potential conjugation with biomolecules.

-

The exocyclic double bond connecting the biphenyl group to the isoxazole core can potentially participate in addition reactions, although its conjugation with the aromatic and heterocyclic systems may reduce its reactivity compared to isolated alkenes.

-

The carbonyl group in the isoxazolone ring may undergo typical carbonyl chemistry, including nucleophilic addition reactions and condensations, though its reactivity is modulated by the adjacent nitrogen and oxygen atoms.

Biological Activity and Applications

Structure-Activity Considerations

The reactivity of the chloromethyl group introduces both opportunities and challenges for biological applications. On one hand, this electrophilic center could potentially engage in covalent interactions with nucleophilic residues in biological targets, such as cysteine thiols in proteins. On the other hand, this reactivity might also lead to non-specific interactions and potential toxicity, which would need to be carefully evaluated in biological systems.

| Feature | (4E)-4-(Biphenyl-4-ylmethylene)-3-(chloromethyl)isoxazol-5(4H)-one | General Isoxazole Derivatives |

|---|---|---|

| Core Structure | Isoxazol-5(4H)-one with exocyclic double bond | Various isoxazole and isoxazoline scaffolds |

| Key Substituents | Biphenyl and chloromethyl groups | Diverse substituents depending on application |

| Potential Applications | Research tool, intermediate for drug development | Anti-inflammatory, antimicrobial, anticancer agents |

| Reactive Functionality | Chloromethyl group for derivatization | Variable depending on specific derivative |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume